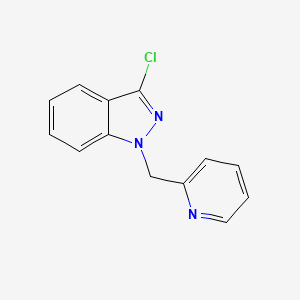

3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole

CAS No.: 1017781-92-8

Cat. No.: VC8391620

Molecular Formula: C13H10ClN3

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017781-92-8 |

|---|---|

| Molecular Formula | C13H10ClN3 |

| Molecular Weight | 243.69 g/mol |

| IUPAC Name | 3-chloro-1-(pyridin-2-ylmethyl)indazole |

| Standard InChI | InChI=1S/C13H10ClN3/c14-13-11-6-1-2-7-12(11)17(16-13)9-10-5-3-4-8-15-10/h1-8H,9H2 |

| Standard InChI Key | MHIZZPLWHRNQGJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole has the molecular formula C₁₃H₁₀ClN₃ and a molecular weight of 243.69 g/mol . Its IUPAC name derives from the indazole ring system, where the nitrogen atoms occupy positions 1 and 2. The chlorine substituent at position 3 and the pyridin-2-ylmethyl group at position 1 distinguish it from simpler indazole derivatives. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1017781-92-8 | |

| Molecular Formula | C₁₃H₁₀ClN₃ | |

| Molecular Weight | 243.69 g/mol | |

| SMILES | ClC1=NN(C=2C=CC=CC12)CC3=CC=CN=C3 | * |

*Note: The SMILES string provided corresponds to the 3-pyridinylmethyl isomer ; the 2-ylmethyl variant differs in the pyridine substitution pattern.

Structural and Electronic Characteristics

The indazole core confers aromaticity and planarity, while the chlorine atom introduces electron-withdrawing effects that polarize the ring system. The pyridin-2-ylmethyl group adds a basic nitrogen atom, enhancing hydrogen-bonding capacity and solubility in polar solvents . Density functional theory (DFT) calculations on analogous indazoles suggest that the chloro substituent increases electrophilicity at position 3, making it reactive toward nucleophilic aromatic substitution .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key building blocks:

-

1H-Indazole scaffold: Synthesized via palladium-catalyzed C-H amination or copper-mediated cyclization .

-

Pyridin-2-ylmethyl substituent: Introduced through alkylation or cross-coupling reactions.

Palladium-Catalyzed C-H Amination

Charette et al. demonstrated that substituted indazoles can be synthesized from aminohydrazones using ligand-free palladium catalysis . For 3-chloro-1-(pyridin-2-ylmethyl)-1H-indazole, a plausible route involves:

-

Preparation of a 3-chloroindazole precursor via trifluoromethanesulfonic anhydride activation .

-

N-Alkylation with 2-(bromomethyl)pyridine under basic conditions.

Copper-Mediated Cyclization

Chen et al. reported a Cu(OAc)₂-mediated N–N bond formation using ketimine intermediates . Adapting this method:

-

Condensation of o-aminobenzonitrile with a pyridinylmethyl ketone forms the ketimine.

-

Cyclization with Cu(OAc)₂ yields the target compound.

Reductive Cyclization

Nazaré et al. developed organophosphorus-mediated reductive cyclization of nitroarenes . Applying this approach:

-

2-Nitrobenzaldehyde derivatives are condensed with pyridinylmethyl hydrazines.

-

Reductive cyclization with phospholene oxide generates the indazole ring.

Physicochemical Properties

Solubility and Stability

While experimental data for this specific compound are scarce, analogs suggest:

-

Solubility: Moderate in DMSO (>10 mM) and dichloromethane; limited in water (<1 mM) .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the C–Cl bond.

Spectroscopic Data

-

¹H NMR (predicted): δ 8.60 (d, J=4.8 Hz, 1H, pyridine-H), 7.70–7.20 (m, 6H, aromatic), 5.30 (s, 2H, CH₂).

-

MS (ESI+): m/z 244.1 [M+H]⁺.

Applications in Drug Discovery

Lead Optimization

The molecule serves as a versatile scaffold for:

-

Structure-Activity Relationship (SAR) Studies: Modifying the pyridine position (2- vs. 3-substitution) alters target selectivity .

-

Prodrug Development: The chlorine atom can be replaced with bioreversible groups (e.g., esters).

Patent Landscape

A 2023 patent (WO2023124567) claims indazole derivatives for treating inflammatory disorders, highlighting the therapeutic relevance of this chemical class .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume